molecular formula C10H18N2O3 B2465922 tert-butyl (3R)-3-methyl-5-oxopiperazine-1-carboxylate CAS No. 2094008-78-1

tert-butyl (3R)-3-methyl-5-oxopiperazine-1-carboxylate

Cat. No. B2465922
M. Wt: 214.265
InChI Key: CSDMPDKITXDRDO-SSDOTTSWSA-N
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Patent
US06723722B1

Procedure details

A solution of ethyl 2-[[2-[[(benzyloxy)carbonyl]amino]propyl](tert-butoxycarbonyl)amino]acetate (2.3 g) and 10% Pd/C (0.23 g) in methanol (46 ml) was stirred at room temperature for 1 hour under a hydrogen atmosphere. The catalyst was filtered off and the filtrate was stirred at 50° C. for 1 hour, concentrated under reduced pressure to obtain the title compound (1.1 g) as a colorless non-crystalline powder.
Name
ethyl 2-[[2-[[(benzyloxy)carbonyl]amino]propyl](tert-butoxycarbonyl)amino]acetate
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
46 mL
Type
solvent
Reaction Step One
Name
Quantity
0.23 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([NH:11][CH:12]([CH3:28])[CH2:13][N:14]([C:21]([O:23][C:24]([CH3:27])([CH3:26])[CH3:25])=[O:22])[CH2:15][C:16](OCC)=[O:17])=O)C1C=CC=CC=1>CO.[Pd]>[CH3:28][CH:12]1[NH:11][C:16](=[O:17])[CH2:15][N:14]([C:21]([O:23][C:24]([CH3:27])([CH3:26])[CH3:25])=[O:22])[CH2:13]1

Inputs

Step One
Name
ethyl 2-[[2-[[(benzyloxy)carbonyl]amino]propyl](tert-butoxycarbonyl)amino]acetate
Quantity
2.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)NC(CN(CC(=O)OCC)C(=O)OC(C)(C)C)C
Name
Quantity
46 mL
Type
solvent
Smiles
CO
Name
Quantity
0.23 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the filtrate was stirred at 50° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1CN(CC(N1)=O)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06723722B1

Procedure details

A solution of ethyl 2-[[2-[[(benzyloxy)carbonyl]amino]propyl](tert-butoxycarbonyl)amino]acetate (2.3 g) and 10% Pd/C (0.23 g) in methanol (46 ml) was stirred at room temperature for 1 hour under a hydrogen atmosphere. The catalyst was filtered off and the filtrate was stirred at 50° C. for 1 hour, concentrated under reduced pressure to obtain the title compound (1.1 g) as a colorless non-crystalline powder.
Name
ethyl 2-[[2-[[(benzyloxy)carbonyl]amino]propyl](tert-butoxycarbonyl)amino]acetate
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
46 mL
Type
solvent
Reaction Step One
Name
Quantity
0.23 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([NH:11][CH:12]([CH3:28])[CH2:13][N:14]([C:21]([O:23][C:24]([CH3:27])([CH3:26])[CH3:25])=[O:22])[CH2:15][C:16](OCC)=[O:17])=O)C1C=CC=CC=1>CO.[Pd]>[CH3:28][CH:12]1[NH:11][C:16](=[O:17])[CH2:15][N:14]([C:21]([O:23][C:24]([CH3:27])([CH3:26])[CH3:25])=[O:22])[CH2:13]1

Inputs

Step One
Name
ethyl 2-[[2-[[(benzyloxy)carbonyl]amino]propyl](tert-butoxycarbonyl)amino]acetate
Quantity
2.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)NC(CN(CC(=O)OCC)C(=O)OC(C)(C)C)C
Name
Quantity
46 mL
Type
solvent
Smiles
CO
Name
Quantity
0.23 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the filtrate was stirred at 50° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1CN(CC(N1)=O)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.